molecular formula C10H12FNO2 B7808883 Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate

Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate

Cat. No.: B7808883
M. Wt: 197.21 g/mol
InChI Key: CZOKYZQGFBYOSP-UHFFFAOYSA-N
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Description

Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate is a fluorinated organic compound featuring a benzylamine group attached to an acetate ester backbone. The 3-fluorophenyl moiety enhances its electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

methyl 2-[(3-fluorophenyl)methylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-14-10(13)7-12-6-8-3-2-4-9(11)5-8/h2-5,12H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOKYZQGFBYOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Purification Challenges

  • Residual sulfuric acid in esterification requires rigorous neutralization (pH 7).

  • Column chromatography (silica gel, ethyl acetate/hexane) is essential for reductive amination to remove borate byproducts .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the ester group to alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

  • Substitution: Nucleophiles such as amines, alcohols, and halides are used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation: Fluorinated carboxylic acids or ketones.

  • Reduction: Fluorinated alcohols.

  • Substitution: Various substituted amides, esters, or ethers.

Scientific Research Applications

Chemistry: Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It is investigated for its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases. Industry: The compound finds applications in the manufacturing of specialty chemicals and materials, including fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their molecular formulas, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight Similarity Score (vs. Target) Key Structural Differences Reference
Methyl 2-amino-2-(3-fluorophenyl)acetate C₉H₁₀FNO₂ 199.18 0.78 Amino group instead of benzylamine
Ethyl 2-(3-fluorophenyl)acetate C₁₀H₁₁FO₂ 182.19 0.77 Ethyl ester, no amino group
Methyl 2-(3-fluorophenyl)-2-(methylamino)acetate C₁₀H₁₂FNO₂ 197.21 0.82 Methylamino group instead of benzylamine
Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate C₉H₁₀FNO₃ 215.18 0.70 Hydroxyl group on phenyl ring

Key Observations :

  • Substitution of the benzylamine group with a primary amino group (e.g., Methyl 2-amino-2-(3-fluorophenyl)acetate) reduces molecular weight and alters reactivity .
  • Ethyl esters (e.g., Ethyl 2-(3-fluorophenyl)acetate) exhibit lower polarity compared to methyl esters, affecting solubility and bioavailability .
  • Hydroxyl or methylamino substituents (e.g., Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate) introduce hydrogen-bonding sites, enhancing interactions with biological targets .

Key Observations :

  • Complex derivatives like 10a achieve high yields (>85%) via multi-step reactions, suggesting efficient methodologies for fluorophenyl-containing intermediates .
  • Hydrochloride salts (e.g., Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate hydrochloride) are often isolated in high purity (≥97%), critical for pharmaceutical applications .
Pharmaceuticals
  • Methyl 2-amino-2-(3-bromophenyl)acetate (analog with bromo substitution) is a key building block for antidepressants and antipsychotics, highlighting the importance of halogenated aromatic systems .
  • Methyl 2-phenylacetoacetate serves as a precursor for amphetamines, underscoring the role of ester groups in central nervous system-targeting drugs .
Agrochemicals
  • Compounds like triflusulfuron methyl ester (a triazine-containing analog) are potent herbicides, demonstrating the agrochemical relevance of fluorophenyl-acetate derivatives .
Material Science
  • Fluorinated acetates enhance polymer stability and dielectric properties, as seen in Methyl 2-(4-(bromomethyl)phenyl)acetate , used in advanced coatings .

Biological Activity

Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorinated phenyl group, which significantly influences its biological activity. The fluorine atom enhances the compound's lipophilicity and metabolic stability, contributing to its interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its efficacy against various bacterial strains is being evaluated, although specific data on MIC (Minimum Inhibitory Concentration) values are still emerging.
  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation. Notably, it has been tested against several cancer cell lines, including HeLa and A549, demonstrating significant cytotoxicity. For instance, related compounds have shown IC50 values in the low micromolar range against these cell lines .

The mechanism by which this compound exerts its biological effects is under investigation. Current hypotheses suggest that it may interact with specific molecular targets involved in cell signaling and proliferation:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or survival pathways. For instance, related studies have indicated that fluorinated compounds can modulate enzyme activities such as COX-2 and lipoxygenases, which play roles in inflammation and cancer progression .
  • Cell Cycle Arrest : Some studies indicate that derivatives of this compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase. This effect was associated with changes in the expression of proteins regulating the mitotic checkpoint, such as cyclin B and cdc2 phosphorylation .

Case Studies and Research Findings

Several research studies have focused on the biological evaluation of this compound and its analogs:

  • Anticancer Activity : In a study assessing various derivatives, a compound structurally similar to this compound exhibited an IC50 value of approximately 0.43 μM against MDA-MB-231 cells, indicating potent antiproliferative activity compared to standard chemotherapeutics .
  • Antimicrobial Properties : Another study highlighted the antimicrobial potential of related compounds, showing effective inhibition against Gram-positive and Gram-negative bacteria with MIC values ranging from 5 to 20 μg/mL.

Comparative Data Table

PropertyValue/Observation
Antimicrobial ActivityMIC: 5-20 μg/mL (preliminary data)
Anticancer IC50 (HeLa)~0.38 μM
Anticancer IC50 (A549)~0.43 μM
Cell Cycle Phase ArrestG2/M phase arrest observed
Enzyme TargetsCOX-2 inhibition noted

Future Directions

Ongoing research aims to further elucidate the precise mechanisms underlying the biological activities of this compound. Future studies will focus on:

  • In Vivo Studies : To assess the therapeutic potential and safety profiles in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
  • Clinical Trials : Evaluating efficacy in human subjects for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate, and how can purity be maximized?

  • Methodology : A common approach involves condensation between 3-fluorobenzylamine and methyl glycinate hydrochloride under basic conditions (e.g., NaOH), followed by purification via column chromatography to remove unreacted amines and byproducts. Reaction efficiency can be monitored using TLC or HPLC .
  • Key Considerations : Solvent choice (e.g., methanol or ethanol) and reaction time (typically 12–24 hours) significantly impact yield. For industrial-scale synthesis, continuous flow reactors may enhance reproducibility and reduce waste .

Q. How can the structure of this compound be unambiguously confirmed?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify the ester carbonyl (~170 ppm), fluorophenyl protons (δ 6.8–7.3 ppm), and methylamino groups (δ 2.5–3.5 ppm).
  • X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and bond angles .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 211.08 (C10_{10}H12_{12}FNO2_2) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Approach :

  • Enzyme Inhibition : Test against serine hydrolases or cytochrome P450 isoforms due to the ester and fluorophenyl motifs.
  • Receptor Binding : Radioligand assays for GPCRs (e.g., adrenergic or dopaminergic receptors) given structural similarity to bioactive amines .
    • Data Interpretation : IC50_{50} or Ki_i values should be cross-validated with orthogonal assays (e.g., fluorescence polarization) to rule out false positives .

Advanced Research Questions

Q. How do electronic effects of the 3-fluorophenyl group influence reactivity in nucleophilic acyl substitution?

  • Mechanistic Insight : The electron-withdrawing fluorine atom increases the electrophilicity of the adjacent carbonyl carbon, enhancing reactivity toward nucleophiles like amines or alkoxides. DFT calculations (e.g., Gaussian 16) can model charge distribution and transition states .
  • Experimental Validation : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., stopped-flow spectrometry) .

Q. What strategies resolve low yields in scaled-up synthesis due to byproduct formation?

  • Troubleshooting :

  • Byproduct Identification : LC-MS or GC-MS to detect intermediates like Schiff bases or hydrolyzed esters.
  • Process Optimization : Adjust pH to 8–9 to minimize hydrolysis, or employ protecting groups (e.g., Boc for the amino group) during condensation .
    • Case Study : A 2024 study achieved 85% yield via in-situ imine formation using Dean-Stark traps to remove water .

Q. How can computational modeling predict the compound’s bioavailability and metabolic stability?

  • Tools :

  • ADMET Prediction : SwissADME or ADMETlab to estimate logP (predicted ~1.5), aqueous solubility, and CYP450 metabolism.
  • Molecular Dynamics (MD) : Simulate interactions with human serum albumin or P-glycoprotein to assess plasma protein binding and efflux .
    • Validation : Correlate in silico results with in vitro hepatocyte assays for metabolic half-life .

Q. What crystallographic challenges arise due to the compound’s conformational flexibility?

  • Crystallization Issues : The ester and benzyl groups may adopt multiple conformers, leading to poor crystal quality.
  • Solutions : Use slow evaporation with mixed solvents (e.g., dichloromethane/hexane) or co-crystallization agents. SHELXD can assist in solving structures from twinned crystals .

Data Contradiction and Resolution

Q. Conflicting reports on bioactivity: How to reconcile discrepancies between enzyme inhibition and cellular assays?

  • Root Cause : Differences may stem from assay conditions (e.g., pH, temperature) or off-target effects in cellular models.
  • Resolution :

  • Dose-Response Curves : Perform assays at multiple concentrations to identify non-specific effects.
  • Orthogonal Assays : Confirm enzyme inhibition with fluorescence-based assays alongside cellular viability tests (e.g., MTT) .

Q. Discrepancies in NMR Are they due to impurities or tautomerism?

  • Analysis :

  • Purification : Re-purify via preparative HPLC and re-acquire NMR.
  • Variable Temperature NMR : Assess peak splitting at different temperatures to detect tautomeric shifts (common in amino esters) .

Methodological Tables

Parameter Typical Value Technique Reference
Melting Point98–102°CDifferential Scanning Calorimetry
logP (Octanol-Water)1.4 ± 0.2Shake-Flask Method
HPLC Retention Time6.8 min (C18, 70:30 MeOH:H2O)Reverse-Phase HPLC

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